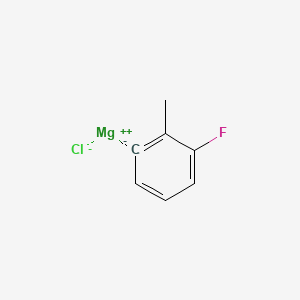

3-Fluoro-2-methylphenylmagnesium chloride

Description

3-Fluoro-2-methylphenylmagnesium chloride is a Grignard reagent with the molecular formula C₇H₅FClMg and a molecular weight of 168.88 g/mol . It is commercially available as a 0.5 M solution in tetrahydrofuran (THF) and is stored at -20°C for long-term stability (≥5 years) . This compound is used in organic synthesis to introduce the 3-fluoro-2-methylphenyl group into target molecules, leveraging its nucleophilic properties for cross-coupling and addition reactions. Its synthesis involves reacting 3-fluoro-2-methylchlorobenzene with magnesium metal in anhydrous THF under inert conditions.

Properties

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-3-ide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCJDHRMGBCQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-74-6 | |

| Record name | 3-Fluoro-2-methylphenylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenylmagnesium chloride is synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Fluoro-2-methylbromobenzene+Mg→3-Fluoro-2-methylphenylmagnesium chloride

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium with the organic halide.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylphenylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic centers in other molecules. Some common types of reactions include:

Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Substitution Reactions: Can participate in substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

Electrophiles: Alkyl halides, epoxides, and nitriles.

Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.

Major Products Formed:

Alcohols: From reactions with aldehydes and ketones.

Carboxylic Acids: From reactions with carbon dioxide.

New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles.

Scientific Research Applications

Organic Synthesis

3-Fluoro-2-methylphenylmagnesium chloride serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic addition reactions allows it to react with carbonyl compounds to form alcohols upon hydrolysis. This property is particularly useful in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Reaction Examples

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Addition | This compound + Aldehyde | Alcohol |

| Coupling Reaction | This compound + Aryl halide | Biaryl compound |

Pharmaceutical Applications

The compound's unique structure, featuring both fluorine and methyl groups, enhances its biological activity. Research has indicated potential therapeutic properties, particularly in anti-inflammatory and analgesic applications. Studies have shown that it can modulate enzyme activity, influencing pathways related to inflammation.

Case Study: Inflammatory Response Modulation

A study investigated the effects of this compound on pro-inflammatory cytokines. The results demonstrated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Agrochemical Development

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with various electrophiles enables the formation of active ingredients that can effectively target pests while minimizing environmental impact.

Material Science

The compound is also explored for its applications in material science, particularly in the development of new polymers and coatings. The incorporation of fluorinated compounds often leads to materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylphenylmagnesium chloride involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halide Variation: Chloride vs. Bromide Analogues

A key structural variant is 3-fluoro-2-methylphenylmagnesium bromide (CAS: 185077-02-5), which replaces the chloride with bromide. Key differences include:

- Molecular Weight : Bromide variant (213.33 g/mol ) is heavier than chloride due to bromine’s atomic mass .

- Reactivity : Bromide Grignard reagents generally exhibit higher reactivity than chloride counterparts due to weaker Mg-Br bonds, facilitating faster nucleophilic attacks. However, in THF, solubility and steric effects may modulate this trend .

- Synthetic Utility : Bromide variants are preferred in reactions requiring rapid initiation, while chloride derivatives offer controlled reactivity for sensitive substrates.

Table 1: Halide Comparison

Substituent Effects: Methyl vs. Ethoxy Groups

3-Ethoxyphenylmagnesium bromide (CAS: Not specified) differs by substituting the methyl group with an ethoxy (-OCH₂CH₃) group. Key contrasts include:

Fluorine Positional Isomers

Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1797306-72-9) highlight the impact of fluorine and chlorine positioning.

Reactivity Profile

- Electron-Withdrawing Fluorine : The fluorine atom at the 3-position deactivates the aromatic ring, reducing nucleophilicity. However, the methyl group at the 2-position counteracts this by donating electrons inductively, balancing reactivity .

- Solvent Effects : THF, a polar aprotic solvent, stabilizes the Grignard reagent via coordination to magnesium, enhancing solubility and reaction efficiency .

Stability and Handling Considerations

Research Findings and Practical Considerations

Biological Activity

3-Fluoro-2-methylphenylmagnesium chloride is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while less documented than its chemical reactivity, is gaining interest due to its potential applications in medicinal chemistry and drug development.

- Molecular Formula : CHClFMg

- Molecular Weight : 174.5 g/mol

- Structure : The compound features a fluorine atom and a methyl group attached to a phenyl ring, with magnesium and chloride ions as part of its Grignard structure.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various reactions. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, allowing for selective reactions with electrophiles, including biological targets such as enzymes and receptors.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.

- Anticancer Potential : There is ongoing research into the use of Grignard reagents in synthesizing biologically active compounds that could inhibit cancer cell proliferation. The incorporation of fluorinated phenyl groups has been noted to enhance the potency of certain anticancer agents.

- Enzyme Inhibition : The compound's reactivity allows it to modify enzyme active sites, potentially leading to inhibition or alteration of enzyme function. This characteristic is crucial for designing inhibitors targeting specific pathways in cancer or metabolic diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial effects of various Grignard reagents, including derivatives similar to this compound, it was found that certain compounds exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell wall synthesis, attributed to the compound's nucleophilic properties.

Case Study: Anticancer Research

Research involving fluorinated phenyl compounds has shown promise in targeting specific cancer pathways. For instance, derivatives synthesized from this compound were evaluated for their ability to inhibit the growth of human lung carcinoma cells (A549). Results indicated an IC50 value suggesting effective growth inhibition at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols and purity validation methods for 3-Fluoro-2-methylphenylmagnesium chloride?

- Methodology :

- Synthesis : Prepare under strict inert atmosphere (argon/nitrogen) using anhydrous tetrahydrofuran (THF) or diethyl ether. React 3-fluoro-2-methylchlorobenzene with magnesium turnings, initiating with iodine or a small amount of pre-formed Grignard reagent. Monitor reaction progress via gas evolution and exotherm control .

- Purity Validation : Use titration with standardized iodine solution to determine active magnesium content. Characterize by /-NMR to confirm structural integrity and GC-MS to detect residual solvents or side products .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Handling : Use flame-resistant gloves, face shields, and explosion-proof equipment. Maintain inert gas blankets during transfers to prevent moisture/oxygen exposure. Quench residues with isopropanol or dry ice/ethanol baths to neutralize reactivity .

- Waste Management : Segregate waste in designated containers for halogenated organomagnesium compounds. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

- Methodology :

- Controlled Replication : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) while maintaining stoichiometric consistency. Use kinetic profiling (e.g., in-situ IR monitoring) to identify intermediate species or side reactions .

- Mechanistic Probes : Employ isotopic labeling (e.g., quenching) or computational DFT studies to map reaction pathways. Compare with analogous Grignard reagents (e.g., 2-fluorophenylmagnesium bromide) to isolate steric/electronic effects of the methyl group .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodology :

- Solvent Screening : Test stability in ethereal solvents (THF, 2-MeTHF) versus hydrocarbon mixtures (toluene/hexanes). Monitor degradation via periodic NMR sampling over weeks .

- Additive Studies : Introduce stabilizing agents like lithium chloride or crown ethers to enhance solubility and reduce aggregation. Validate using cryogenic storage (-20°C vs. -80°C) and inert gas purging .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic attacks?

- Methodology :

- DFT Calculations : Model the Grignard reagent’s structure using software (Gaussian, ORCA) to calculate LUMO maps and charge distribution. Compare with experimental results (e.g., reaction with carbonyl compounds) to validate predictive accuracy .

- Transition-State Analysis : Identify steric hindrance from the methyl group and electronic effects of fluorine using energy barrier simulations. Cross-reference with crystallographic data (if available) for conformational validation .

Data Analysis & Reporting Guidelines

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodology :

- Standardization : Calibrate instruments using certified reference materials. Report solvent, temperature, and internal standards (e.g., TMS for -NMR).

- Comparative Analysis : Cross-check with PubChem or NIST databases for fluorine chemical shift trends in analogous aryl Grignard reagents .

Q. What experimental designs minimize batch-to-batch variability in reactivity studies?

- Methodology :

- Quality Control : Pre-dry magnesium turnings under vacuum and rigorously purify starting material (3-fluoro-2-methylchlorobenzene) via distillation.

- Statistical Design : Use factorial DOE (Design of Experiments) to isolate critical variables (e.g., Mg activation time, solvent dryness). Report confidence intervals for yield/reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.